5-Hydroxymethyluridine
Beschreibung
Historical Context of 5hmU Discovery and Initial Characterization
The discovery of 5-Hydroxymethyluridine, in its deoxynucleoside form (5-hydroxymethyl-2'-deoxyuridine or 5-hmdU), dates back to the 1960s. pnas.org It was first identified as a natural, albeit unusual, component of the DNA of several bacteriophages, including SP8, SP01, Φe, H1, 2C, and SP82. pnas.orgbiorxiv.orgmdpi.com This discovery was prompted by discrepancies observed between the genomic guanine-cytosine (GC) content when estimated by two different methods: buoyant density and thermal denaturation temperature. pnas.orgbiorxiv.org The presence of 5hmU, which replaces thymine (B56734), was found to be the reason for this discrepancy. pnas.org
Later, a similar conflict in GC content estimations in dinoflagellates led to the identification of 5hmU in their genomic DNA as well. pnas.orgbiorxiv.org These early findings established 5hmU as a bona fide, naturally occurring modified base in the DNA of certain organisms, paving the way for further investigation into its distribution, biosynthesis, and biological function. For a long time, the enzymes responsible for this modification, its genome-wide distribution, and its precise role remained largely unexplored, particularly in dinoflagellates where it was first discovered over 50 years ago. biorxiv.org
Overview of 5hmU as a Modified Nucleoside in DNA and RNA
This compound is a hydroxylated form of uridine (B1682114), and its corresponding deoxyribonucleoside, 5-hydroxymethyl-2'-deoxyuridine (B45661) (5hmdU), is a modified form of thymidine (B127349) found in DNA. While structurally similar to the canonical bases, the addition of a hydroxymethyl group at the 5th position of the pyrimidine (B1678525) ring introduces distinct chemical properties that can influence DNA structure and its interaction with proteins. rsc.org
5hmU in DNA: Natural Occurrence and Contexts
Once largely viewed as a product of oxidative DNA damage, 5hmU is now recognized as a naturally occurring modification in the DNA of a wide array of organisms. pnas.orgpnas.org Its abundance and context vary dramatically across different life forms, hinting at diverse biological roles.
A variety of bacteriophages completely substitute thymidine with 5-hydroxymethyldeoxyuracil (5hmdU) in their DNA. acs.org Notable examples include the Bacillus phages SPO1, SP8, H1, 2C, and SP82. mdpi.comacs.org These phages have evolved mechanisms to manipulate the nucleotide precursor pools of their host cells, minimizing the concentration of dTTP and instead synthesizing 5-hydroxymethyl-2'-deoxyuridine triphosphate (5hmdUTP) for their own DNA replication. acs.orgnih.gov In some bacteriophages, such as ΦW-14 and SP10, the 5hmdU in the DNA undergoes further post-replicative modification to form even more complex, "hypermodified" bases. nih.gov For instance, in phage ΦW-14, this results in α-putrescinylthymine, and in SP10, it leads to α-glutamylthymine. acs.org These hypermodifications are thought to serve as a defense mechanism against the host's restriction enzymes. nih.gov The biosynthesis of these modifications often involves the initial incorporation of 5hmdU into the DNA, followed by enzymatic alteration. nih.gov
| Bacteriophage | Modified Base | Precursor |
| SPO1, SP8, H1, 2C, SP82 | 5-Hydroxymethyluracil (B14597) (5hmU) | Thymine (replaced) |
| ΦW-14 | α-Putrescinylthymine | 5-Hydroxymethyluracil |
| SP10 | α-Glutamylthymine | 5-Hydroxymethyluracil |
| M6, ViI | Hypermodified thymidines | This compound |
This table summarizes the occurrence of 5hmU and its derivatives in various bacteriophages.
Dinoflagellates, a group of unicellular eukaryotes, are distinguished by the remarkably high levels of 5hmU in their genomic DNA. biorxiv.orgresearchgate.netbiorxiv.org In some species, 5hmU can replace a significant portion of thymidine, with reported substitution levels ranging from 12% to as high as 68%. pnas.orgbiorxiv.orgnih.govbiorxiv.org This makes dinoflagellates the only known eukaryotes to possess such a striking abundance of this DNA modification. biorxiv.org The presence of 5hmU in these organisms is not a random occurrence but is thought to be an integral feature of their unique genome organization, which includes permanently condensed, liquid crystalline chromosomes that lack the typical nucleosome structure found in other eukaryotes. pnas.orgbiorxiv.orgresearchgate.net Recent research has identified that the generation of 5hmU in dinoflagellates occurs through the hydroxylation of thymidine at the polynucleotide level, catalyzed by enzymes homologous to the TET/JBP family of proteins. pnas.orgresearchgate.net Functionally, 5hmU in dinoflagellates appears to act as an epigenetic mark, particularly in the silencing of transposable elements. pnas.orgresearchgate.net
| Dinoflagellate Species | Percentage of Thymidine Replaced by 5hmU |
| Amphidinium carterae | 62% nih.gov, 44.59% pnas.orgpnas.org |
| Peridinium triquetrum | 68% nih.gov |
| Prorocentrum micans | 62.8% nih.gov |
| Crypthecodinium cohnii | 37-38% nih.gov, 28.97% pnas.orgpnas.org |
| Symbiodinium sp. | 22.18% pnas.orgpnas.org |
| Symbiodinium microadriaticum | 12% nih.gov |
| Exuviaella cassubica | 12% nih.gov |
This table illustrates the high abundance of 5hmU in the DNA of various dinoflagellate species. Note that values can differ between studies due to varying methodologies and strains.
In contrast to the high levels found in dinoflagellates, 5hmU is present in much lower amounts in mammalian genomes, typically ranging from 500 to 7,800 bases per genome. pnas.orgpnas.org While often considered a product of oxidative DNA damage, studies have shown that the majority of 5hmU in mouse embryonic stem cells is generated by the enzymatic activity of Ten-Eleven Translocation (TET) proteins, which oxidize thymine. nih.gov This suggests that 5hmU can be a bona fide epigenetic mark in mammals, rather than solely a DNA lesion. cam.ac.uk
The levels of 5hmU have been found to be dynamic and potentially significant in certain biological contexts, including cancer. researchgate.netd-nb.info For instance, this compound has been proposed as a potential marker for breast cancer. meridianbioscience.com Elevated levels of 5hmU have been detected in the white blood cells of women diagnosed with breast cancer. neuromics.com Oxidative DNA damage, which can lead to the formation of 5hmU, is considered an attractive marker for disease risk as it reflects both the exposure to oxidants and the cell's capacity for DNA repair. neuromics.com The presence of 5hmU in DNA can lead to the production of specific antibodies, and elevated titers of these antibodies have been found in individuals with breast, colon, and rectal cancers. neuromics.com In the context of cancer, the loss of 5-hydroxymethylcytosine (B124674) (5hmC), another TET-mediated modification, is associated with increased cell proliferation, and 5hmC can be deaminated to form 5hmU. st-andrews.ac.uknih.gov
5hmU in RNA: Emerging Roles and Detection
The discovery of modified nucleosides is not limited to DNA. This compound has also been identified in RNA, particularly in ribosomal RNA (rRNA). mdpi.com While the study of RNA modifications, a field known as epitranscriptomics, is rapidly expanding, the functional significance of 5hmU in RNA is still being elucidated. nih.gov It is hypothesized that, similar to its role in DNA, 5hmU in RNA could be involved in regulatory processes. researchgate.net
The presence of 5hmU in RNA has spurred the development of methods for its detection and for the synthesis of 5hmU-containing RNA probes. nih.gov These tools are crucial for identifying the proteins that may specifically recognize and process this modification in RNA and for developing high-throughput sequencing methods to map its location in native RNA. nih.gov One of the enzymes implicated in the recognition of 5hmU in RNA is the DNA glycosylase SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1). mdpi.comresearchgate.net SMUG1 is known to recognize and remove uracil (B121893) and oxidized pyrimidines from DNA as part of the base excision repair pathway. mdpi.com However, it can also process modified RNA substrates. mdpi.com Cells lacking SMUG1 show an accumulation of 5hmU in mature rRNA, suggesting that SMUG1 plays a role in the post-transcriptional regulation and quality control of rRNA, potentially by influencing its stability. mdpi.com
Structural Relationship to Canonical Nucleosides (e.g., Thymidine, Uracil)
This compound (5hmU) is a modified pyrimidine nucleoside. Its core structure consists of a uracil base linked to a ribose sugar. What distinguishes it from the canonical nucleoside uridine is the presence of a hydroxymethyl group (-CH₂OH) at the 5-position of the uracil ring.
This seemingly minor addition creates a significant structural relationship with thymidine, the deoxyribonucleoside found in DNA. Thymidine's base, thymine, is essentially 5-methyluracil. The key difference between 5-hydroxymethyluracil (the base in 5hmU) and thymine is the substitution of one of the methyl group's hydrogen atoms with a hydroxyl group (-OH).
Uracil, typically found in RNA, lacks any substituent at the 5-position. Therefore, this compound can be considered an intermediate between uracil and thymine, with an added hydroxyl group. This structural nuance is critical to its biological roles and recognition by various enzymes.
| Canonical Nucleoside | Base | Sugar | Key Feature at 5-Position of Base |
| Uridine | Uracil | Ribose | Hydrogen (H) |
| Thymidine | Thymine | Deoxyribose | Methyl group (-CH₃) |
| This compound | 5-Hydroxymethyluracil | Ribose | Hydroxymethyl group (-CH₂OH) |
This table illustrates the structural differences between this compound and the canonical nucleosides, Uridine and Thymidine.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJJNQKTRZJIQ-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952752 | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-00-7 | |
| Record name | 5-Hydroxymethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Enzymology of 5 Hydroxymethyluridine
Pathways of 5hmU Formation
The emergence of 5hmU in DNA is not attributed to a single, universal mechanism but rather to a convergence of enzymatic and chemical processes. These pathways include the direct enzymatic modification of thymidine (B127349), the oxidative degradation of thymine (B56734), and the deamination of a modified cytosine base.
Enzymatic Hydroxylation of Thymidine in DNA
One of the primary routes for the formation of 5hmU is the direct enzymatic hydroxylation of thymidine residues already incorporated into the DNA strand. This process is catalyzed by a specific family of enzymes and occurs after DNA replication.
In both dinoflagellates and mammals, the enzymatic conversion of thymidine to 5-hydroxymethyluridine within DNA is carried out by members of the Ten-Eleven Translocation (TET) and J-binding protein (JBP) families. nih.govrsc.orgresearchgate.net These enzymes are dioxygenases that utilize iron and α-ketoglutarate as cofactors to catalyze the oxidation of the methyl group of thymine. nih.gov While TET proteins are well-known for their role in oxidizing 5-methylcytosine (B146107) (5mC) in mammals, studies have demonstrated their capacity to also oxidize thymine to 5-hydroxymethyluracil (B14597) (the base component of 5hmU). nih.govresearchgate.netru.nlnih.gov In certain dinoflagellates, where 5hmU is found in remarkably high abundance, homologs of the TET/JBP family have been identified as the primary enzymes responsible for its production. nih.govpnas.orgbiorxiv.orgresearchgate.net Research in mouse embryonic stem cells has shown that TET-induced oxidation is a significant source of 5hmU, distinct from pathways involving reactive oxygen species or deamination of 5-hydroxymethylcytosine (B124674). researchgate.netru.nlnih.gov
The enzymatic formation of 5hmU is a post-replicative modification, meaning it occurs after the DNA has been synthesized. nih.govrsc.orgresearchgate.netpnas.orgbiorxiv.org Evidence for this comes from studies on dinoflagellates, which show a dilution of the 5hmU signal during the S phase of the cell cycle, followed by its restoration. pnas.orgbiorxiv.org This dynamic suggests that the modification is added to the newly synthesized DNA strand after replication is complete. pnas.orgbiorxiv.org This mechanism is analogous to the post-replicative maintenance of other epigenetic marks, ensuring the propagation of these modifications through cell division.
Oxidation of Thymine by Reactive Oxygen Species
Beyond enzymatic pathways, 5hmU can also be formed through the direct chemical oxidation of thymine by reactive oxygen species (ROS). nih.govrsc.orgresearchgate.netnih.govru.nl ROS, which are natural byproducts of cellular metabolism, can induce damage to DNA, and the methyl group of thymine is a susceptible target for oxidation. This non-enzymatic process leads to the formation of 5-hydroxymethyluracil, which is then recognized by the cell as a DNA lesion. nih.gov While this pathway is a source of 5hmU, it is generally considered to be a form of DNA damage rather than a regulated epigenetic modification. nih.gov In somatic cells, it is believed that the majority of 5hmU is generated through this ROS-dependent mechanism. ru.nl
Enzymes Involved in 5hmU Metabolism
The cellular metabolism of 5hmU involves a number of enzymes that can either further modify it or remove it from the DNA. One such enzyme is this compound DNA Kinase (5-HMUDK), which is capable of transferring a phosphate (B84403) group from ATP to the hydroxymethyl group of 5hmU within a DNA polymer. neb.com The primary enzymes involved in the removal of 5hmU from DNA are DNA glycosylases, which initiate the base excision repair pathway. The main enzymes identified to excise 5hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG). nih.gov These enzymes recognize and cleave the N-glycosidic bond between the 5hmU base and the deoxyribose sugar, creating an abasic site that is subsequently processed by other repair enzymes to restore the original DNA sequence.
| Enzyme Family | Specific Enzymes | Function | Organism(s) |
| Dioxygenases | TET1, TET2, TET3, JBP homologs | Catalyze the hydroxylation of thymidine to this compound in DNA. | Mammals, Dinoflagellates |
| DNA Glycosylases | SMUG1, TDG | Recognize and excise 5-hydroxymethyluracil from DNA, initiating base excision repair. | Mammals |
| Kinases | This compound DNA Kinase (5-HMUDK) | Transfers a phosphate group to the hydroxymethyl moiety of 5hmU in DNA. | Pseudomonas aeruginosa bacteriophage M6 |
| Deaminases | AID/APOBEC family | Can catalyze the deamination of 5-hydroxymethylcytosine to this compound. | Mammals |
This compound DNA Kinase (5-HMUDK) and its Function
This compound DNA Kinase (5-HMUDK) is a specialized enzyme that plays a crucial role in the post-replicative modification of 5hmU-containing DNA. neb.com Its primary function is to catalyze the transfer of the gamma-phosphate group from an ATP molecule to the hydroxymethyl group of a this compound residue within a DNA polymer. neb.comnih.gov This enzymatic action results in the formation of 5-phosphomethyluridine (5pmU). nih.gov
The phosphorylation of 5hmU by 5-HMUDK is a critical step in the biosynthetic pathway of more complex thymidine hypermodifications found in certain bacteriophages. nih.govnih.gov The resulting 5-phosphomethyluridine acts as a key intermediate, activating the hydroxymethyl group for subsequent nucleophilic substitution reactions. nih.gov This allows for the attachment of various chemical moieties, leading to a diverse array of hypermodified bases that can protect the phage DNA from host restriction enzymes. nih.govnih.gov
The specificity of 5-HMUDK for 5hmU in polymeric DNA makes it a valuable tool in molecular biology. neb.comnih.gov It can be used for the specific labeling and mapping of 5hmU in genomic DNA, aiding in the study of this modified base's distribution and potential functions. nih.govrsc.orgresearchgate.net For instance, by using ATP analogs containing bioorthogonal functional groups, such as azide (B81097) or alkyne groups, 5-HMUDK can install these tags onto 5hmU residues, which can then be used for enrichment and sequencing. nih.govresearchgate.net
| Enzyme | Function | Substrate | Product |
| This compound DNA Kinase (5-HMUDK) | Transfers the gamma-phosphate from ATP to the hydroxymethyl group of 5hmU in DNA. neb.com | This compound in DNA, ATP | 5-Phosphomethyluridine in DNA, ADP |
Other Putative Enzymes and Their Catalytic Activities
Beyond 5-HMUDK, a range of other enzymes are involved in the biogenesis and further modification of this compound. These enzymes exhibit diverse catalytic activities, contributing to the formation of 5hmU and its derivatives in different biological contexts.
In dinoflagellates, which have a remarkably high content of 5hmU in their genomic DNA, the formation of this modified base is catalyzed by homologs of the TET/JBP protein family. pnas.orgnih.govnih.gov These enzymes function as thymidine hydroxylases, directly oxidizing thymidine residues within the DNA to produce 5hmU. pnas.orgbiorxiv.org This post-replicative modification is thought to play a role in epigenetic regulation and the silencing of transposable elements. pnas.orgnih.govsemanticscholar.org Similarly, in the kinetoplastid Trypanosoma brucei, J-binding proteins (JBPs) are responsible for the hydroxylation of thymidine to form 5hmU, which is a precursor to the base J (β-D-glucosyl-hydroxymethyluracil). pnas.orgnih.gov
In bacteriophages that synthesize thymidine hypermodifications, a multi-enzyme system is often at play. The initial step in some phages involves the prereplicative synthesis of 5-hydroxymethyl-2'-deoxyuridine (B45661) monophosphate (5-hmdUMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by a dUMP hydroxymethyltransferase. nih.gov Following the incorporation of 5hmU into DNA and its phosphorylation by 5-HMUDK, other enzymes act to create the final hypermodified structures. These can include:
Radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases : These enzymes are involved in sculpting the amino acids that are enzymatically attached to the 5-hmdU derivative, leading to a variety of complex modifications. nih.gov
Amino acid transferases : These enzymes install amino acids onto the 5-hmdU, which are then further modified. nih.gov
| Enzyme Family | Putative Catalytic Activity | Biological Context |
| TET/JBP Family Proteins | Hydroxylation of thymidine to this compound. pnas.orgnih.govnih.gov | Dinoflagellates, Kinetoplastids pnas.orgnih.gov |
| dUMP Hydroxymethyltransferase | Hydroxymethylation of dUMP to 5-hmdUMP. nih.gov | Bacteriophages nih.gov |
| Radical SAM isomerases | Isomerization of appended amino acids. nih.gov | Bacteriophages nih.gov |
| PLP-dependent decarboxylases | Decarboxylation of appended amino acids. nih.gov | Bacteriophages nih.gov |
| Flavin-dependent lyases | Cleavage of carbon-carbon or carbon-heteroatom bonds. nih.gov | Bacteriophages nih.gov |
| Acetyltransferases | Transfer of an acetyl group. nih.gov | Bacteriophages nih.gov |
Biosynthetic Origins of Thymidine Hypermodifications Derived from 5hmU in Phages
The biosynthesis of complex thymidine hypermodifications in many bacteriophages originates from this compound that has been incorporated into their DNA. nih.govoup.com These hypermodifications are thought to be a defensive mechanism against the host cell's restriction-modification systems. nih.gov The process is a combination of pre- and post-replicative modifications.
Initially, these phages often ensure the complete replacement of thymidine with 5-hmdU in their newly synthesized DNA. oup.comresearchgate.net This is achieved through a prereplicative pathway where the host's dTTP pool is eliminated and replaced with 5-hmdUTP. nih.govoup.com Phage-encoded DNA polymerases then utilize this 5-hmdUTP during DNA replication. nih.gov
Following replication, the 5-hmdU residues within the phage DNA serve as a scaffold for a series of enzymatic modifications. A key step in this post-replicative pathway is the phosphorylation of the hydroxymethyl group of 5-hmdU by 5-HMUDK, creating a pyrophosphorylated intermediate in some cases. nih.gov This intermediate is then subjected to nucleophilic substitution, where various molecules, such as amino acids, are attached. nih.gov
The appended amino acids can be further chemically altered by a suite of enzymes, including radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases. nih.gov This enzymatic cascade results in a diverse array of structurally complex thymidine derivatives. Examples of such hypermodifications include 5-(2-aminoethoxy)methyluridine and 5-(2-aminoethyl)uridine. nih.gov The combinatorial nature of the genes encoding these modification enzymes suggests a vast potential for chemical diversity in DNA hypermodifications across different phage populations. nih.gov
Genomic Distribution and Landscape of 5 Hydroxymethyluridine
Genome-wide Mapping Strategies
Mapping the genomic landscape of 5hmU involves a multi-pronged approach, combining highly sensitive analytical techniques for quantification with innovative labeling and sequencing methods for genome-wide localization. These strategies are essential to distinguish 5hmU from the canonical bases and other modifications, providing insights into its distribution patterns.
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a gold standard for the accurate quantification of modified nucleosides in genomic DNA. This highly sensitive method allows for the precise measurement of 5hmU levels, providing a global overview of its abundance. The technique involves the enzymatic digestion of genomic DNA into individual nucleosides, which are then separated by HPLC and detected by a mass spectrometer. uu.nlspringernature.com
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Separation of enzymatically digested nucleosides by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. | High sensitivity, specificity, and accuracy for global quantification. | Does not provide sequence-specific location information. Requires specialized equipment. | uu.nlspringernature.comnih.gov |
To overcome the limitation of HPLC-MS/MS in providing positional information, enzyme-mediated bioorthogonal labeling methods have been developed for the selective enrichment and subsequent mapping of 5hmU-containing DNA fragments. nih.govresearchgate.netrsc.org A key strategy involves the use of this compound DNA kinase (5hmUDK), an enzyme that can selectively transfer a modified phosphate (B84403) group to the hydroxyl moiety of 5hmU. nih.govresearchgate.netrsc.org
In this approach, a cofactor such as γ-(2-Azidoethyl)-adenosine 5′-triphosphate (N3-ATP) or γ-[(propargyl)-imido]-adenosine 5′-triphosphate (alkynyl-ATP) is used by 5hmUDK to install an azide (B81097) or an alkyne group onto the 5-hydroxymethyl group of 5hmU. nih.govresearchgate.net These bioorthogonal chemical handles can then be "clicked" to a reporter molecule, such as biotin (B1667282), via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The biotinylated DNA fragments can then be selectively captured and enriched using streptavidin-coated beads for subsequent analysis by next-generation sequencing. nih.govresearchgate.netrsc.org This method has been successfully applied to map the genome-wide distribution of 5hmU in the parasite Trypanosoma brucei. nih.govrsc.org
| Enzyme | Cofactor | Bioorthogonal Group | Detection Method | Organism Studied | Reference |
|---|---|---|---|---|---|
| This compound DNA kinase (5hmUDK) | N3-ATP or alkynyl-ATP | Azide or Alkyne | Click chemistry with biotin, streptavidin enrichment | Trypanosoma brucei | nih.govresearchgate.netrsc.org |
Glucosylation represents another powerful enzymatic strategy for labeling modified bases. In organisms like trypanosomatids, 5hmU is an intermediate in the synthesis of the hypermodified base J (β-D-glucopyranosyloxymethyluracil). nih.govresearchgate.net This conversion is catalyzed by a glucosyltransferase (JGT) that transfers a glucose moiety from UDP-glucose to the hydroxyl group of 5hmU. nih.govresearchgate.net
This enzymatic reaction can be repurposed for mapping purposes. By using a chemically modified glucose donor, such as an azide-modified UDP-glucose, a bioorthogonal handle can be attached to 5hmU. nih.gov Similar to the bioorthogonal labeling described above, this allows for the subsequent attachment of a biotin tag for enrichment and sequencing. nih.gov While this approach has been extensively used for the related modification 5-hydroxymethylcytosine (B124674) (5hmC) using the T4 bacteriophage β-glucosyltransferase (β-GT), the principle is directly applicable to 5hmU in organisms possessing the appropriate glucosyltransferase. nih.govnih.govnih.gov
Next-generation sequencing (NGS) is the ultimate tool for high-resolution mapping of modified bases across the entire genome. Several NGS-based methods, initially developed for other modifications like 5mC and 5hmC, can be conceptually adapted for 5hmU, although they come with specific challenges.
Bisulfite sequencing is the gold standard for mapping 5-methylcytosine (B146107) (5mC) at single-base resolution. However, standard bisulfite treatment cannot distinguish between 5mC and 5hmC. nih.govcam.ac.uk This has led to the development of oxidative bisulfite sequencing (oxBS-seq) and TET-assisted bisulfite sequencing (TAB-seq) to differentiate between these two cytosine modifications. nih.govcd-genomics.comnih.gov
In oxBS-seq, a specific chemical oxidation step converts 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to deamination during bisulfite treatment and read as a thymine (B56734). cd-genomics.comcd-genomics.comepigenie.com 5mC remains as a cytosine. By comparing the results of oxBS-seq with standard BS-seq, the locations of 5hmC can be inferred. nih.gov
TAB-seq employs the ten-eleven translocation (TET) family of enzymes to oxidize 5mC to 5-carboxylcytosine (5caC), while 5hmC is first protected by glucosylation. nih.govacs.org Subsequent bisulfite treatment converts the unprotected, oxidized cytosines to uracil (B121893), leaving only the protected 5hmC to be read as cytosine. cam.ac.uk
While these methods are designed for cytosine modifications, the chemical principles could potentially be adapted for thymine modifications like 5hmU. For instance, a selective oxidation of the hydroxymethyl group of 5hmU to a formyl or carboxyl group could alter its base-pairing properties or its susceptibility to chemical treatments, allowing for its detection.
A significant challenge in the genomic mapping of 5hmU is its differentiation from other modified bases, particularly those with similar chemical properties. For example, 5-hydroxymethylcytosine (5hmC) also possesses a hydroxymethyl group. nih.gov Furthermore, oxidative damage can produce a variety of modified bases, and sequencing methods must be specific enough not to misinterpret these as 5hmU.
Methods that rely on subtraction, such as comparing two different sequencing datasets (e.g., BS-seq and oxBS-seq), can be prone to noise and require greater sequencing depth to achieve reliable results. ox.ac.ukludwigcancerresearch.org The development of direct, subtraction-free sequencing methods is therefore a key area of research to improve the accuracy of mapping all modified bases, including 5hmU. ox.ac.ukludwigcancerresearch.org
Nanopore Sequencing for 5hmU Detection
Nanopore sequencing has emerged as a powerful technology for the direct detection of DNA and RNA base modifications without the need for chemical or enzymatic treatments that can damage nucleic acids. This method offers the potential to identify modifications like this compound (5hmU) at a single-nucleotide resolution. The principle behind this detection is that as a DNA strand passes through a nanopore, each base, including modified ones, causes a characteristic disruption in the ionic current. These disruptions can be analyzed to distinguish modified bases from their canonical counterparts.
While nanopore sequencing has shown high accuracy for detecting abundant modifications such as 5-methylcytosine (5mC) at CpG sites in mammalian genomes, its performance with low-abundance modifications can be challenging. nih.gov Research indicates a higher propensity for false positives when detecting modifications that are rare in the genome. nih.gov Although the technology has been successfully benchmarked for 5mC and 5-hydroxymethylcytosine (5hmC), comprehensive assessments of its accuracy and reliability specifically for 5hmU are still emerging. dntb.gov.uanih.gov The development of new flow cell chemistries and base-calling algorithms is continuously improving the accuracy of modification detection. cd-genomics.com However, the reliability of nanopore sequencing for detecting a low-abundance modification like 5hmU in most mammalian cell types requires further rigorous evaluation to minimize the risk of false positives that could lead to incorrect biological interpretations. nih.gov
Current research highlights the need for a careful benchmarking framework, using appropriate negative controls, to validate the performance of nanopore sequencing for any given DNA modification. nih.gov While the technology holds great promise for elucidating the genomic landscape of 5hmU, particularly due to its ability to sequence long, repetitive regions where 5hmU is often enriched, researchers must be mindful of the potential for false discoveries with less abundant modifications. nih.gov
Functional Implications and Biological Roles of 5 Hydroxymethyluridine
Role as an Epigenetic Mark in Gene Regulation
5-Hydroxymethyluridine is increasingly recognized as an epigenetic modification that can influence gene expression without altering the underlying DNA sequence. This modification is particularly prominent in certain organisms, such as dinoflagellates, where it is found in unusually high amounts. pnas.orgnih.govnih.gov In other eukaryotes, it is present at lower levels but is thought to play crucial regulatory roles. nih.gov
A significant function of 5-hmU is the silencing of transposable elements (TEs), also known as "jumping genes." pnas.orgnih.gov Research in the dinoflagellate Amphidinium carterae has shown that 5-hmU is preferentially located in repeat elements of the genome. pnas.orgnih.gov Inhibition of the enzyme responsible for producing 5-hmU leads to the transcriptional activation of these transposable elements, suggesting that 5-hmU acts as an epigenetic mark to suppress their activity. pnas.org This silencing mechanism is crucial for maintaining genomic stability by preventing the potentially disruptive movement of TEs.
The table below summarizes the effect of 5-hmU on the expression of various transposable elements.
| Transposable Element | Effect of 5-hmU Presence |
| LINE elements | Repression |
| LTR/ERVK | Repression |
| DNA/sola-3 | Repression |
| LTR (e.g., Ngaro) | Repression |
| DNA elements (e.g., Maverick) | Repression |
This table illustrates that the presence of 5-hmU is associated with the transcriptional silencing of a variety of transposable elements. pnas.org
Beyond transposon silencing, 5-hmU has a broader influence on the regulation of transcription. In some contexts, the presence of 5-hmU and its derivatives can affect the binding of transcription factors to DNA, thereby modulating gene expression. nih.gov For instance, its glucosylated form, Base J, found in kinetoplastid protists, is involved in regulating the termination of RNA polymerase II transcription. pnas.org While the direct impact of 5-hmU on transcription in mammals is still under investigation, its role in dinoflagellates suggests a conserved mechanism for gene regulation. pnas.orgnih.gov However, in dinoflagellates, a reduction in 5-hmU content did not lead to significant changes in the transcription of protein-coding genes, indicating that its primary regulatory role in these organisms may be focused on repetitive elements. pnas.org
The stable nature of epigenetic marks raises the possibility that 5-hmU could be involved in the inheritance of gene silencing patterns across cell divisions. While direct evidence for the heritability of 5-hmU marks is still emerging, the mechanisms for maintaining other epigenetic modifications, such as 5-methylcytosine (B146107) (5mC), provide a potential framework. grantome.com The maintenance of 5mC patterns through the action of specific enzymes during DNA replication ensures that the epigenetic information is passed on to daughter cells. grantome.com A similar mechanism could exist for 5-hmU, allowing for the stable inheritance of silenced states, particularly for elements like transposons.
The levels of 5-hmU and related modified bases can change dynamically during the process of cellular differentiation, suggesting a role in directing cell fate. While much of the research in this area has focused on 5-hydroxymethylcytosine (B124674) (5hmC), the enzymatic pathways that generate these modifications are interconnected. nih.gov For example, TET enzymes, which can generate 5-hydroxymethyluracil (B14597) from thymine (B56734), are known to be active during mouse embryonic cell differentiation. nih.gov Studies on T-cell development have shown that the levels of 5hmC, a related modification, change dynamically and are enriched in genes that are actively expressed at specific developmental stages. nih.gov This suggests that 5-hmU may also play a role in the intricate regulation of gene expression that governs the differentiation of various cell types.
Impact on DNA-Protein Interactions and Transcription Factor Binding
The binding of transcription factors is a critical step in the initiation of transcription. The modification of bases within a transcription factor binding site can either enhance or inhibit the binding of the protein. While research on the direct effect of 5-hmU on transcription factor binding is ongoing, studies on the related modification 5-hydroxymethylcytosine (5hmC) have shown that C-5 cytosine modifications can regulate transcription through context-dependent effects on DNA-transcription factor interactions. This suggests that 5-hmU could similarly modulate the binding of specific proteins to DNA, thereby influencing gene expression patterns.
Involvement in DNA Repair Mechanisms
In many organisms, 5-hmU in DNA is recognized as a lesion and is targeted for removal by DNA repair machinery. pnas.org The base excision repair (BER) pathway is a primary mechanism for removing damaged or modified bases from DNA. nih.gov Specific enzymes, such as SMUG1 and TDG, are involved in the recognition and removal of 5-hydroxymethyluracil from the genome. nih.gov
Interestingly, excessive base excision repair of 5-hydroxymethyluracil can have cellular consequences. Studies have shown that the enzymatic removal of a large number of hydroxymethyluracil residues from DNA can lead to the generation of DNA double-strand breaks. This, in turn, can trigger apoptosis, or programmed cell death. This indicates that while DNA repair is essential for maintaining genomic integrity, an overabundance of 5-hmU and its subsequent removal can be detrimental to the cell.
Role in rRNA Quality Control
This compound (5hmU), a modified pyrimidine (B1678525), has been identified as a component of ribosomal RNA (rRNA) and is implicated in the intricate processes of rRNA quality control. The presence and processing of 5hmU in rRNA are closely linked to the activity of the DNA repair enzyme Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1). mdpi.com
Emerging research indicates that SMUG1, known for its role in removing uracil (B121893) and oxidized pyrimidines from DNA, also processes modified RNA substrates. mdpi.com A key finding is that cells deficient in SMUG1 exhibit an accumulation of 5hmU in mature rRNA, alongside elevated levels of immature rRNA molecules. mdpi.com This suggests that SMUG1 is involved in the post-transcriptional regulation and quality control of rRNA, potentially by ensuring the fidelity and stability of these essential components of the ribosome. mdpi.comnih.gov
The interaction of SMUG1 with dyskerin (DKC1), a pseudouridine (B1679824) synthase crucial for the proper assembly of small nucleolar ribonucleoproteins (snRNPs) and rRNA processing, further underscores its role in ribosome biogenesis. mdpi.comnih.gov While the precise regulatory functions of modifications like 5hmU in human 40S and 60S ribosomal subunits are still under investigation, their presence points to a potential layer of regulation in rRNA metabolism. mdpi.com
| Key Findings on this compound and rRNA Quality Control | Reference |
| Cells lacking SMUG1 show increased levels of this compound in mature rRNA. | mdpi.com |
| SMUG1 deficiency is associated with an accumulation of immature rRNA molecules. | mdpi.com |
| SMUG1 may be involved in the post-transcriptional regulation and stability of rRNA. | mdpi.com |
| This compound has been identified in both 40S and 60S ribosomal subunits in humans. | mdpi.com |
| SMUG1 interacts with the pseudouridine synthase dyskerin (DKC1), which is essential for rRNA processing. | mdpi.comnih.gov |
Contributions to Genetic Stability
5-Hydroxymethyluracil, the base component of this compound, can arise in DNA through the oxidation of the methyl group of thymine, a process often induced by reactive oxygen species. nih.govplos.org This alteration is considered a form of DNA damage, and its presence can potentially disrupt normal cellular processes. The cell employs DNA repair mechanisms to maintain genomic integrity, and the enzyme SMUG1 plays a significant role in this context by recognizing and excising 5-hydroxymethyluracil from DNA. nih.gov
Beyond being a lesion, there is growing evidence that 5-hydroxymethyluracil may also function as an epigenetic mark, adding another layer of information to the genome. nih.gov For instance, it can be generated enzymatically from thymine by TET enzymes during cellular differentiation. nih.gov This dual role as both a DNA lesion and a potential epigenetic signal highlights the complex contributions of this modified base to genetic stability.
In some organisms, like dinoflagellates, 5hmU is found in unusually high amounts in their genomic DNA and is associated with the silencing of transposable elements, suggesting a role in maintaining genome stability by suppressing the movement of these mobile genetic elements. pnas.orgnih.govbiorxiv.org
| Aspects of this compound's Role in Genetic Stability | Research Focus | Key Findings |
| DNA Damage and Repair | Formation via thymine oxidation | Can be generated by reactive oxygen species, representing a form of DNA damage. nih.govplos.org |
| Role of SMUG1 | The DNA glycosylase SMUG1 is involved in the removal of 5-hydroxymethyluracil from DNA. nih.gov | |
| Epigenetic Regulation | Potential as an epigenetic mark | May serve as an epigenetic signal, providing additional information encoded within the genome. nih.gov |
| Enzymatic generation | Can be produced from thymine by TET enzymes during cellular differentiation. nih.gov | |
| Transposon Silencing | Function in dinoflagellates | High levels of 5hmU are linked to the silencing of transposable elements, contributing to genome stability. pnas.orgnih.govbiorxiv.org |
Potential in Immune Evasion in Viruses and Bacteriophages
A significant role for this compound, in the form of its deoxynucleoside 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), is observed in the strategies employed by certain bacteriophages to evade the defense mechanisms of their bacterial hosts. nih.gov Many bacteria possess restriction-modification systems, which involve restriction endonucleases that recognize and cleave specific DNA sequences, thereby degrading foreign DNA, such as that of invading viruses.
To counteract this, some bacteriophages have evolved to modify their genomic DNA chemically. researchgate.net This is achieved by replacing the canonical base thymidine (B127349) with hypermodified bases derived from 5-hmdU. nih.govpnas.org These complex modifications are synthesized post-replication, where phage-encoded enzymes first incorporate 5-hmdU into the DNA and then further modify it. nih.govpnas.org
For example, in Pseudomonas phage M6 and Salmonella phage ViI, a significant portion of thymidines are replaced with hypermodified bases. nih.govnih.gov These modifications can sterically hinder the binding of host restriction endonucleases, thus protecting the phage genome from degradation and allowing for successful replication. nih.gov This mechanism of utilizing 5-hmdU as a precursor for DNA hypermodification represents a sophisticated form of molecular mimicry and a potent strategy for immune evasion in the ongoing evolutionary arms race between bacteriophages and their bacterial hosts.
| Bacteriophage | Host | Thymidine Modification derived from 5-hmdU | Function |
| Pseudomonas phage M6 | Pseudomonas | 5-(2-aminoethyl)deoxyuridine (5-NedU) | Protection from host restriction endonucleases. nih.govnih.gov |
| Salmonella phage ViI | Salmonella | 5-(2-aminoethoxy)methyldeoxyuridine (5-NeOmdU) | Evasion of host defense systems. nih.govnih.gov |
| Delftia phage ΦW-14 | Delftia | α-putrescinylthymidine | Countermeasure against host-encoded genome defense. nih.govpnas.org |
| Bacillus phage SP10 | Bacillus | α-glutamylthymidine | Protection of viral DNA. pnas.org |
Clinical and Research Applications of 5 Hydroxymethyluridine Research
Biomarker Potential in Disease Diagnostics
Altered levels of 5-Hydroxymethyluridine and its derivatives in bodily fluids and tissues may indicate the presence of certain diseases. This has led to investigations into its use as a non-invasive diagnostic marker.
Research has indicated a potential link between the levels of this compound's deoxyribose form, 5-hydroxymethyl-2'-deoxyuridine (B45661), and certain cancers. In a study involving breast cancer patients, the levels of this modified base were found to be significantly higher in the DNA of peripheral blood cells compared to control subjects. nih.gov After adjusting for various factors, the elevated levels of this marker of oxidative DNA damage remained significant in women with breast cancer, suggesting its potential as a biomarker for the disease. nih.gov
In the context of colorectal cancer, the related epigenetic marker 5-hydroxymethylcytosine (B124674) (5hmC), which can be converted to 5-hydroxymethyluracil (B14597), has been studied. Levels of 5hmC are observed to be globally depleted in adenomas and adenocarcinomas when compared to normal colon tissue. researchgate.net Specifically, differentiated colonocytes in normal colon tissue exhibit high levels of 5hmC, while the stem cells in the crypts, from which tumors can arise, have low levels, similar to what is seen in colon tumors. researchgate.net One study on colorectal cancer found that the median level of 5hmC in cancerous tissue was 0.05%, which was lower than the 0.07% found in normal tissue. nih.gov
Studies on breast cancer have also revealed a significant decrease in global 5-hmC levels in invasive ductal carcinoma (IDC) and ductal carcinoma in situ (DCIS) compared to paired normal and apparent normal tissues, respectively. biorxiv.org This reduction in 5-hmC has been associated with the downregulation of the TET1 and TET3 genes. biorxiv.org
Table 1: Levels of 5-hydroxymethyl-2'-deoxyuridine in Breast Cancer Patients vs. Controls
| Group | Mean Level (pg 5-hydroxymethyl-2'-deoxyuridine/ng thymidine) | Standard Deviation |
| Breast Cancer Patients (n=25) | 0.112 | 0.046 |
| Control Subjects (n=38) | 0.083 | 0.025 |
Data from a study on levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. nih.gov
The aging process is accompanied by changes in the immune system, often referred to as immunosenescence, which can lead to an increased incidence of autoimmune diseases. nih.gov Epigenetic alterations, including changes in DNA methylation, are known to occur with aging. nih.gov While research on the direct role of this compound in autoimmunity and aging is limited, studies on the related compound 5-hydroxymethylcytosine (5hmC) offer some insights.
A general decrease in total genomic 5-methylcytosine (B146107) has been observed during aging. nih.gov The prevalence of autoantibodies associated with systemic autoimmune diseases also increases with age. nih.gov For instance, rheumatoid factors are found in a higher percentage of elderly individuals compared to younger people. nih.gov The decline in immunocompetence with age is also associated with a low-grade chronic inflammatory state. nih.gov These age-related changes in the immune system and epigenetic landscape highlight the complex interplay between aging and autoimmune responses.
The presence and levels of modified nucleosides like this compound can reflect changes in nucleic acid metabolism. This compound is formed from the oxidation of a thymine (B56734) residue. nih.gov This process is a form of oxidative DNA damage that can result from various endogenous metabolic activities and exposure to environmental oxidants. nih.gov
In the context of cancer, alterations in the levels of 5-hydroxymethylcytosine (5hmC), a related modified base, are indicative of dysregulated nucleic acid metabolism. nih.gov 5hmC is an oxidized form of 5-methylcytosine (5mC) and is involved in DNA demethylation pathways. mdpi.comnih.gov The disruption of 5hmC distribution is observed in various cancers and is closely linked to metabolic pathways within cancer cells. nih.gov
Furthermore, in some organisms like dinoflagellates, this compound is present at unusually high levels in their chromosomal DNA and is generated at the polynucleotide level through the hydroxylation of thymidine (B127349). biorxiv.org This indicates a specialized role for this modified nucleoside in the nucleic acid metabolism of these organisms. biorxiv.org
Therapeutic Implications
The unique properties of this compound and related modified nucleosides have led to research into their potential therapeutic uses, particularly in oncology and virology.
Research has shown that 5-hydroxymethyl-2'-deoxyuridine (hmUdR), a derivative of this compound, can enhance the cytotoxic effects of the chemotherapy drug 5-fluorouracil (FU) in cancer cell lines. oncoscience.us This synergistic effect was observed in cell lines derived from solid tumors but not in normal tissues. oncoscience.us The combination of FU and hmUdR led to a significant increase in single-strand breaks in the DNA of replicating cancer cells, causing S-phase arrest and NAD+ depletion due to the activation of poly(ADP-ribose) synthesis. oncoscience.us
When added to culture medium, hmUdR can be incorporated into the cellular DNA, leading to cytotoxicity in tumor cells. oncoscience.us This suggests that the metabolic pathways that incorporate this modified nucleoside into DNA could be potential targets for cancer therapy.
Table 2: Synergistic Effect of 5-fluorouracil (FU) and 5-hydroxymethyl-2'-deoxyuridine (hmUdR) on Cancer Cell Proliferation
| Treatment | Effect on Cancer Cells | Mechanism of Action |
| 5-fluorouracil (FU) alone | Cytotoxicity | Inhibition of thymidylate synthase, misincorporation into DNA and RNA. oncoscience.us |
| 5-hydroxymethyl-2'-deoxyuridine (hmUdR) alone | Cytotoxicity | Incorporation into cellular DNA. oncoscience.us |
| FU + hmUdR | Synergistic enhancement of cytotoxicity | Increased single-strand DNA breaks, S-phase arrest, NAD+ depletion. oncoscience.us |
Modified nucleosides, including derivatives of uridine (B1682114), have been a cornerstone of antiviral drug development. These compounds can interfere with viral replication by acting as chain terminators or by being incorporated into viral RNA or DNA, thereby disrupting their function.
For example, 5-hydroxymethyltubercidin (HMTU), a nucleoside analog, has demonstrated potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. nih.gov HMTU was found to inhibit viral RNA replication, and its 5'-triphosphate form acts by inhibiting the RNA extension catalyzed by the viral RNA-dependent RNA polymerase. nih.gov
Another related compound, 5-methoxymethyl-2'-deoxyuridine (MMUdR), has shown inhibitory effects against herpes simplex virus type 1. nih.gov The antiviral action of MMUdR appears to be a result of interference with virus replication rather than toxicity to the host cells. nih.gov When combined with other antiviral nucleosides like 5-iododeoxyuridine (IUdR), cytosine arabinoside (Ara-C), or adenine arabinoside (Ara-A), MMUdR produced an enhanced antiviral effect, suggesting a different mechanism of action. nih.gov
While these findings are for related compounds, they highlight the potential of modified nucleosides like this compound to serve as lead compounds for the development of new antiviral agents.
Potential in Inhibiting Cell Lines (e.g., S180, Ehrlich, Leukemia)
While numerous nucleoside analogs, such as 5-Fluorouracil and 5-Azacytidine, have been extensively studied for their cytotoxic effects against various cancer cell lines, including Sarcoma 180 (S180), Ehrlich ascites carcinoma, and leukemia cell lines, specific research detailing the direct inhibitory potential of this compound on these particular cell lines is not widely available in the current scientific literature. The primary focus of research on this compound and its corresponding base, 5-hydroxymethyluracil, has been centered on its role as an epigenetic mark in DNA and its presence in ribosomal RNA (rRNA), rather than as a direct cytotoxic agent for cancer therapy. nih.gov Studies on related compounds have demonstrated anti-tumor activity in these models; for example, combinations involving 5-Fluorouracil have shown efficacy against Ehrlich ascites carcinoma and S-180 tumors. However, these findings are specific to the compounds tested and cannot be directly extrapolated to this compound.
Research into 5-hydroxymethylated nucleobases in cancer often pertains to their role as biomarkers. For instance, the global levels of 5-hydroxymethylcytosine (5hmC), a related modified base, are often depleted in various cancers, and these levels are being investigated for their diagnostic and prognostic potential. mdpi.commdpi.com
Synthetic Probes and Tools for Research
The chemical synthesis of RNA probes containing this compound [5hm(rU)] has become a crucial tool for advancing the study of epitranscriptomics. researchgate.net These synthetic oligonucleotides serve as indispensable reagents for a variety of biochemical assays aimed at elucidating the biological roles of this modification. By providing robust access to 5hm(rU)-modified RNAs, researchers can investigate the enzymes that install, recognize, and remove this mark, and develop new technologies for its detection. researchgate.net These synthetic tools are foundational for pull-down experiments to identify specific binding proteins and for the development and validation of high-throughput sequencing methods to map the modification across the transcriptome. researchgate.net
A significant challenge in epitranscriptomics is the accurate, transcriptome-wide mapping of RNA modifications at single-nucleotide resolution. The development of high-throughput sequencing methods is critical to understanding the prevalence and function of this compound. biorxiv.org Synthetic RNA containing this compound is invaluable for creating and validating these new techniques. researchgate.net
Several strategies have been developed for sequencing modified nucleobases, which can be adapted for this compound in RNA.
Chemical Derivatization and Sequencing: One approach involves the selective chemical oxidation of 5-hydroxymethyluracil to 5-formyluracil (5fU). During reverse transcription or PCR amplification, polymerases can misread 5fU and incorporate a guanine (G) instead of an adenine (A), leading to a T-to-C transition in the final sequencing data that marks the original modification site. cam.ac.uk This principle has been demonstrated for sequencing 5hmU in DNA and provides a framework for RNA applications. cam.ac.uk
Enzymatic Tagging and Enrichment: Another method involves using enzymes to attach a chemical tag to the hydroxymethyl group. For example, the enzyme β-glucosyltransferase (βGT) can be used to transfer a modified glucose molecule to the 5-hydroxymethyl group. mdpi.com This bulky adduct can then be used to enrich for RNA fragments containing the modification or may be directly detectable by single-molecule sequencing platforms. mdpi.com
Direct RNA Sequencing: Nanopore-based direct RNA sequencing offers a promising avenue for detecting modifications without the need for chemical labeling or amplification. As the native RNA strand passes through a nanopore, each nucleoside creates a characteristic disruption in the electrical current. Modified bases like this compound are expected to produce a distinct electrical signal compared to the canonical uridine, allowing for their direct identification. nih.gov Machine-learning algorithms can be trained on synthetic RNAs with known this compound sites to accurately identify these distinct signals in sequencing data. nih.gov
Table 1: High-Throughput Sequencing Approaches for this compound Detection
| Method | Principle | Application | Citation |
| Chemical Oxidation Sequencing | 5hmU is oxidized to 5fU, which causes a T-to-C mutation signature during reverse transcription and sequencing. | Provides single-base resolution mapping of 5hmU sites. | cam.ac.uk |
| Enzymatic Tagging (e.g., JGT) | A glucosyltransferase enzyme attaches a tag (e.g., modified glucose) to the 5hmU, allowing for enrichment or direct detection. | Enables selective pull-down of 5hmU-containing fragments for sequencing (enrichment) or direct SMRT sequencing. | mdpi.com |
| Direct RNA Nanopore Sequencing | The modified nucleoside creates a distinct electrical signal as it passes through a nanopore, allowing for direct detection on native RNA. | Allows for direct, amplification-free detection and quantification of RNA modifications. | nih.gov |
Identifying the proteins that interact with this compound is key to understanding its biological function. These interacting proteins, often called "readers," "writers," or "erasers," are responsible for mediating the downstream effects of the modification. Synthetic RNA oligonucleotides containing site-specific this compound are essential tools for these investigations. researchgate.net
The primary technique used is the pull-down assay, a type of affinity purification. In this method, a synthetic RNA containing this compound is used as "bait." This bait is typically biotinylated to allow for its capture on streptavidin-coated magnetic beads. The process involves several key steps:
Incubation: The biotinylated 5hm(rU)-containing RNA bait is incubated with a cellular protein extract (lysate). Proteins that specifically recognize and bind to this compound will attach to the RNA bait.
Capture: Streptavidin-coated beads are added to the mixture. The high-affinity interaction between biotin (B1667282) and streptavidin allows the RNA-protein complexes to be captured and immobilized on the beads.
Washing: The beads are washed several times to remove non-specific proteins that did not bind to the RNA bait or bound with low affinity.
Elution and Identification: The specifically bound proteins are eluted from the beads. These proteins are then identified using high-sensitivity mass spectrometry. mdpi.com
This approach provides a powerful method for discovering the cellular machinery that interacts with this compound, offering insights into the pathways it regulates. researchgate.net
The use of in vitro transcribed (IVT) messenger RNA (mRNA) for vaccines and therapeutics has revolutionized medicine. However, a major challenge is that unmodified synthetic mRNA can be recognized as foreign by the innate immune system, leading to an inflammatory response that can reduce protein expression and cause adverse effects. nih.gov
The immune system utilizes pattern recognition receptors (PRRs), such as Toll-like receptors 7 and 8 (TLR7/8) in the endosome and RIG-I in the cytoplasm, to detect foreign RNA. nih.gov These receptors can be activated by specific features of synthetic mRNA, triggering the production of type I interferons and proinflammatory cytokines.
Research has shown that incorporating modified nucleosides into the mRNA sequence is a highly effective strategy to evade this immune recognition. biorxiv.org The presence of modifications, particularly within uridine, can sterically hinder the interaction between the mRNA and the immune receptors. biorxiv.org This blunts the activation of downstream signaling pathways, leading to a significant reduction in the inflammatory response. nih.gov
While N1-methylpseudouridine has been famously used in COVID-19 mRNA vaccines, a wide range of uridine modifications have been shown to decrease immunogenicity and, in many cases, enhance translation efficiency. Studies using primary human macrophages have shown that modifications like 5-methoxyuridine can lead to increased transgene expression while triggering only moderate proinflammatory responses. mdpi.com The principle is that these modified uridines make the mRNA appear more "self-like" to the immune system. Therefore, the incorporation of this compound into therapeutic mRNA is a potential strategy to reduce its intrinsic immunogenicity, thereby improving the safety and efficacy of mRNA-based medicines.
Future Directions and Research Gaps
Elucidating the Full Spectrum of Biological Roles of 5hmU
The complete biological significance of 5hmU is still largely enigmatic and requires further exploration. While it is recognized as a product of both enzymatic reactions and oxidative DNA damage, its precise functions are not fully understood. nih.gov In some bacteriophages and dinoflagellates, 5hmU replaces a significant portion of thymine (B56734) in the genome, highlighting its functional importance in these organisms. nih.gov In mammals, it may act as an epigenetic marker, adding another layer of information to the genome. nih.gov
Recent studies in dinoflagellates have provided compelling evidence that 5hmU plays a crucial role in silencing transposable elements, suggesting its involvement in maintaining genome stability. pnas.orgnih.govnih.gov Inhibition of 5hmU synthesis in these organisms leads to the transcriptional activation of these mobile genetic elements. pnas.orgnih.govnih.gov Furthermore, in the parasitic kinetoplastid Leishmania, 5hmU is enriched in regions associated with gene expression regulation, further pointing to its role in transcriptional control. biorxiv.org The discovery that 5hmU can either enhance or inhibit transcription in vitro depending on the context underscores the complexity of its regulatory functions. nih.gov Unraveling the full extent of these roles across different species will be a critical area for future investigation.
Detailed Understanding of Enzymatic Mechanisms and Regulatory Pathways
The enzymatic machinery responsible for the formation and removal of 5hmU is a key area of ongoing research. In mammals, Ten-eleven translocation (TET) dioxygenases are known to hydroxylate thymine to form 5hmU. nih.govrsc.org In protozoans like Trypanosoma brucei, J-binding proteins (JBPs) perform a similar function. nih.govrsc.org Recent research has identified TET/JBP homologs in dinoflagellates as the enzymes responsible for their high levels of 5hmU. pnas.orgnih.govresearchgate.net
Beyond its synthesis, the pathways for 5hmU removal are also of significant interest. The enzymes SMUG1 and TDG have been identified as being primarily involved in excising 5hmU from DNA. nih.gov Another proposed pathway involves the deamination of 5-hydroxymethylcytosine (B124674) (5hmC) to 5hmU by AID/APOBEC enzymes, although this mechanism remains a subject of debate. cam.ac.ukoncotarget.com
A deeper understanding of the regulation of these enzymes and the factors that influence their activity is crucial. For instance, 5-Hydroxymethyluridine DNA Kinase (5-HMUDK) specifically transfers a phosphate (B84403) group to the hydroxymethyl moiety of 5hmU in DNA, an activity that is being harnessed for innovative research applications. neb.com Further research into the intricate regulatory networks governing these enzymes will provide valuable insights into the dynamic control of 5hmU levels in the genome.
Comprehensive Genome-wide Mapping in Diverse Organisms
Determining the precise genomic location of 5hmU is fundamental to understanding its function. nih.govrsc.org Several methods have been developed for the genome-wide mapping of 5hmU, including techniques that utilize KRuO4 oxidation and enzyme-mediated bioorthogonal labeling. nih.gov These methods have enabled the mapping of 5hmU in organisms such as Trypanosoma brucei and various dinoflagellates. nih.govrsc.orgbiorxiv.org
In Trypanosoma brucei, 5hmU has been found to be primarily located in gene-rich regions, suggesting a role in RNA transcription. nih.gov In dinoflagellates, 5hmU is significantly enriched in repetitive elements and at the boundaries of gene arrays. pnas.orgnih.govbiorxiv.org This distribution pattern correlates with decreased chromatin accessibility, hinting at its role in regulating the functional organization of the genome. biorxiv.org
Future research should focus on applying and refining these mapping techniques to a broader range of organisms. This will allow for comparative genomic analyses to understand the evolutionary conservation and divergence of 5hmU's roles. A summary of organisms where 5hmU has been mapped and its observed genomic locations is presented below.
| Organism | Method | Genomic Location of 5hmU |
| Trypanosoma brucei | Enzyme-mediated bioorthogonal labeling | Primarily in gene regions |
| Leishmania | Chemical tagging and immunoprecipitation | Strand switch/intergenic regions and telomeres |
| Breviolum minutum (dinoflagellate) | Immunoprecipitation and chemical mapping | Repetitive elements and boundaries between gene arrays |
| Amphidinium carterae (dinoflagellate) | Immunoprecipitation | Significantly enriched in repeat elements |
Investigation of 5hmU's Role in Specific Disease Pathologies Beyond Current Associations
While the direct role of 5hmU in specific diseases is still an emerging area of research, its connection to fundamental cellular processes like DNA damage and epigenetic regulation suggests potential involvement in various pathologies. The formation of 5hmU can be a consequence of oxidative stress, a condition implicated in numerous diseases. nih.gov The potential for oxidative stress-induced 5hmU to interfere with normal epigenetic processes raises the possibility of its contribution to disease development. nih.gov
Future investigations should aim to explore the association of 5hmU levels and distribution with specific diseases, particularly those with a known inflammatory or oxidative stress component. nih.govnih.gov The development of sensitive methods to detect and quantify 5hmU in clinical samples will be crucial for these studies. researchgate.netnih.govnih.gov Understanding how aberrant 5hmU patterns may contribute to disease pathogenesis could open new avenues for diagnostics and therapeutic interventions.
Q & A
Basic Research Questions
Q. What established methods detect and quantify 5-Hydroxymethyluridine in nucleic acids?
- Methodology :
- HPLC-MS/MS : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients for separation, coupled with tandem mass spectrometry for high-specificity detection. This method is effective for low-abundance RNA modifications in biological samples .
- Real-time NMR : Conduct experiments at 600 MHz in D₂O solvent to monitor dynamic modification processes. Fit kinetic data (e.g., cytidine peak intensity decay) to single exponential functions to derive rate constants for enzymatic reactions involving this compound .
- Key Considerations : Validate methods using synthetic standards and control samples to distinguish this compound from structurally similar nucleosides (e.g., 5-methyluridine).
Q. What is the biological role of this compound in epigenetic regulation?
- Methodology :
- Enzyme Activity Assays : Use recombinant enzymes (e.g., APOBEC3G) to study modification kinetics. Monitor deamination or hydroxylation rates via NMR or fluorescence-based assays .
- RNA Profiling : Combine NGS with immunoprecipitation (e.g., antibody-based enrichment of modified RNA) to map this compound sites in transcriptomes .
- Key Considerations : Correlate modification patterns with functional outcomes (e.g., translation efficiency or RNA stability) using knockdown/knockout models.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology :
- Controlled Oxidation : Protect the 5-hydroxymethyl group during synthesis using trimethylsilyl (TMS) groups. Oxidize this compound derivatives with activated MnO₂ to avoid side reactions .
- Purification : Use silica gel chromatography with ethanol/chloroform gradients. Confirm purity via H-NMR and HPLC (>98% purity) .
- Key Considerations : Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates using spectroscopic methods.
Advanced Research Questions
Q. What strategies optimize stereoselective synthesis of this compound derivatives?
- Methodology :
- Diastereomer Separation : Employ chiral column chromatography or enzymatic resolution to isolate (S)- and (R)-diastereomers. Use Pinner reactions on 5-formyluridine intermediates to generate cyanohydrin derivatives .
- Protection-Deprotection : Introduce tert-butyldimethylsilyl (TBDMS) groups at the 2'-OH position to direct stereochemistry during nucleophilic additions .
- Key Considerations : Validate stereochemical outcomes via X-ray crystallography or circular dichroism (CD) spectroscopy.
Q. How to resolve contradictions in reported enzymatic modification rates of this compound?
- Methodology :
- Systematic Literature Review : Use tailored search strings (e.g., "this compound AND kinetics") across PubMed, Scopus, and Web of Science to aggregate data. Apply meta-analysis to identify variables (e.g., pH, cofactors) causing discrepancies .
- Cross-Validation : Replicate studies under standardized conditions (e.g., 25°C, 50 mM Tris-HCl buffer) and compare results using Bland-Altman plots .
- Key Considerations : Address batch-to-batch variability in enzyme preparations by using commercial recombinant enzymes with certified activity.
Q. What novel techniques characterize the dynamic behavior of this compound in RNA structures?
- Methodology :
- Single-Molecule FRET : Label RNA strands with Cy3/Cy5 fluorophores to monitor conformational changes induced by this compound modifications in real time .
- Cryo-EM : Resolve high-resolution structures of modified RNA-protein complexes to identify interaction hotspots .
- Key Considerations : Combine structural data with molecular dynamics simulations to predict thermodynamic impacts of modifications.
Data Analysis and Reporting Guidelines
- Handling Contradictory Data : Use funnel plots to assess publication bias in kinetic studies. Report confidence intervals for rate constants to highlight variability .
- Experimental Design : Follow Beilstein Journal guidelines for documenting synthesis protocols, including raw NMR spectra and HPLC chromatograms in supplementary materials .
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